

# how to reduce non-specific binding with BS2G

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## Compound of Interest

Compound Name: BS2G Crosslinker

Cat. No.: B11932278

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## Technical Support Center: BS2G Crosslinking

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in experiments utilizing the **BS2G crosslinker**.

## Frequently Asked Questions (FAQs)

Q1: What is BS2G and how does it work?

BS2G, or Bis(sulfosuccinimidyl) glutarate, is a water-soluble, homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.<sup>[1][2]</sup> It is used to covalently link proteins or other molecules that have primary amines (-NH<sub>2</sub>). The NHS esters at both ends of the BS2G molecule react with the primary amines found on lysine residues and the N-termini of proteins to form stable amide bonds.<sup>[2][3]</sup> This reaction is most efficient at a pH range of 7.2 to 8.5.<sup>[4]</sup> Due to its water-solubility and the presence of sulfo-NHS groups, BS2G is membrane-impermeable, making it ideal for crosslinking proteins on the cell surface.<sup>[2]</sup>

Q2: What are the primary causes of non-specific binding in BS2G crosslinking experiments?

Non-specific binding in BS2G crosslinking experiments can arise from several sources:

- **Hydrophobic Interactions:** Proteins can non-specifically adhere to surfaces or other proteins due to hydrophobic interactions.

- **Ionic Interactions:** Charged regions on proteins can interact non-specifically with oppositely charged surfaces or molecules.
- **High Crosslinker Concentration:** An excessive concentration of BS2G can lead to random, non-specific crosslinking of proteins that are in close proximity but do not have a specific biological interaction.[\[4\]](#)
- **Inadequate Quenching:** Failure to effectively quench the crosslinking reaction can result in the continued reaction of BS2G with non-target molecules.
- **Contaminants in Protein Sample:** The presence of other proteins or molecules in your sample can lead to unintended crosslinking.

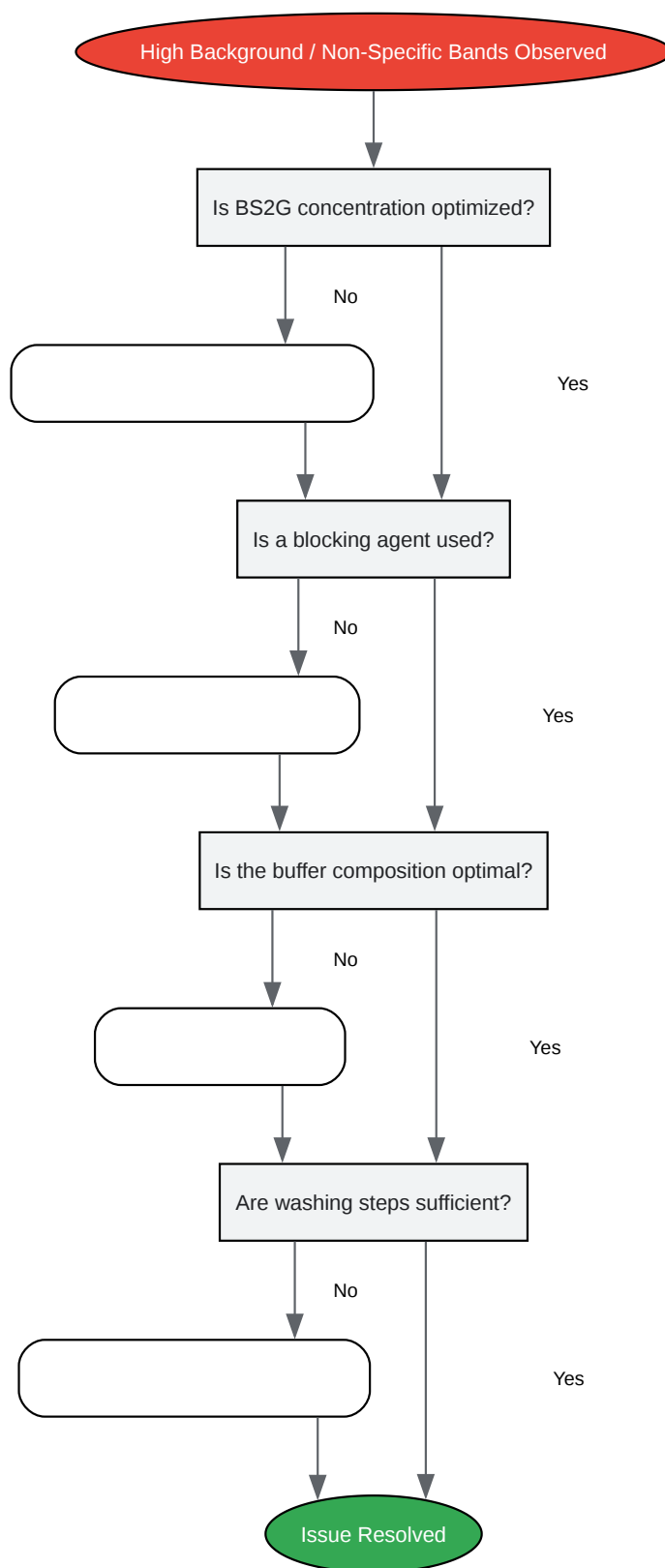
Q3: Can the buffer composition affect non-specific binding?

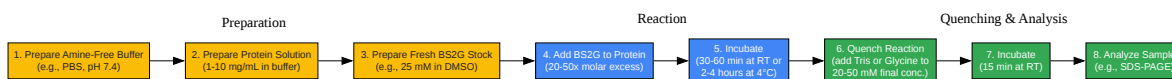
Yes, the buffer composition is critical. Amine-containing buffers, such as Tris (TBS), should be avoided as they will compete with the target proteins for reaction with the **BS2G crosslinker**, reducing the efficiency of your intended crosslinking and potentially increasing background.[\[5\]](#) Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, and borate buffers at a pH between 7.2 and 8.5.[\[3\]](#)[\[4\]](#)[\[6\]](#)

## Troubleshooting Guides

### Issue: High Background or Multiple Non-Specific Bands on Gel

High background or the presence of unexpected bands on a gel after crosslinking are common indicators of non-specific binding. The following troubleshooting workflow can help identify and resolve the issue.





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